3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Description
3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H13ClF2N2O3 and its molecular weight is 426.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Derivatives
A series of novel coumarin-3-carboxamide derivatives, which includes compounds structurally related to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, were synthesized and evaluated for their biological activities. These compounds were tested for antibacterial and anticancer properties. While showing little activity against bacteria, certain derivatives demonstrated potential in inhibiting cancer cell growth, particularly against HepG2 and HeLa cancer cell lines. The study highlighted the importance of benzamide functionality in anticancer activity, suggesting that modifications in the benzamide moiety could lead to compounds with significant therapeutic potential (Phutdhawong et al., 2021).
Crystal Structure and Computational Analysis
The crystal structure and vibrational properties of compounds closely related to this compound were investigated. For instance, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was synthesized and characterized, with its crystal structure determined by X-ray diffraction. This research provides valuable insights into the molecular conformation and potential interactions of such compounds, which could be crucial for understanding their biological activity and optimizing their properties for specific applications (Saeed et al., 2010).
Photocatalytic Degradation Studies
The photocatalytic degradation of organic compounds, such as propyzamide, using TiO2-loaded adsorbent supports, has been studied. While not directly involving this compound, this research highlights the potential application of related benzamide compounds in environmental remediation. The study demonstrates how adsorbent supports can enhance the rate of mineralization of organic pollutants, suggesting that benzamide derivatives could be functionalized or supported on adsorbents for environmental applications (Torimoto et al., 1996).
Antifungal Applications
Benzofuran-1,2,3-triazole hybrids, structurally similar to the compound , were synthesized and evaluated for their antifungal potential. One particular derivative showed significant activity against wet brown-rot fungi, indicating the potential use of such compounds in developing new antifungal agents. This research points to the broader applicability of benzofuran and benzamide derivatives in addressing fungal infections and preserving materials against fungal decay (Abedinifar et al., 2020).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O3/c23-15-5-3-6-16(25)18(15)21(28)27-19-14-4-1-2-7-17(14)30-20(19)22(29)26-13-10-8-12(24)9-11-13/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPBXFQSGOAYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.